molecular formula C20H23ClFN3O3S2 B2356326 N-(2-(dimethylamino)ethyl)-3-(ethylsulfonyl)-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride CAS No. 1216619-49-6

N-(2-(dimethylamino)ethyl)-3-(ethylsulfonyl)-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride

Cat. No.: B2356326
CAS No.: 1216619-49-6
M. Wt: 471.99
InChI Key: QPOJJOHRNJVURB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(Dimethylamino)ethyl)-3-(ethylsulfonyl)-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride (molecular formula: C₂₀H₂₃ClFN₃O₃S₂, molecular weight: 471.99 g/mol) is a benzamide derivative featuring a 6-fluorobenzo[d]thiazol-2-yl moiety, a dimethylaminoethylamine side chain, and an ethylsulfonyl substituent on the benzamide core . This compound is structurally optimized for interactions with biological targets, such as kinases or receptors, due to its sulfonyl group (enhancing hydrophilicity and hydrogen bonding) and the fluorine atom (improving metabolic stability and target affinity). Its hydrochloride salt form ensures improved solubility for pharmacological applications.

Properties

IUPAC Name

N-[2-(dimethylamino)ethyl]-3-ethylsulfonyl-N-(6-fluoro-1,3-benzothiazol-2-yl)benzamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22FN3O3S2.ClH/c1-4-29(26,27)16-7-5-6-14(12-16)19(25)24(11-10-23(2)3)20-22-17-9-8-15(21)13-18(17)28-20;/h5-9,12-13H,4,10-11H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPOJJOHRNJVURB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC=CC(=C1)C(=O)N(CCN(C)C)C2=NC3=C(S2)C=C(C=C3)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23ClFN3O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(dimethylamino)ethyl)-3-(ethylsulfonyl)-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride is a complex organic compound with potential therapeutic applications. This article explores its biological activity, including mechanisms of action, efficacy in various assays, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C19H20ClFN4O3S
  • Molecular Weight : 438.9 g/mol
  • IUPAC Name : this compound
  • Canonical SMILES : CN(C)CCCN(C1=NC2=C(C=CC=C2S1)F)C(=O)C3=CC=C(C=C3)N+[O-].Cl

Biological Activity Overview

The biological activity of this compound has been investigated in various contexts, particularly its potential as an inhibitor in biochemical pathways and its effects on cellular systems.

  • Inhibition of Enzymatic Activity : Preliminary studies suggest that the compound may inhibit specific enzymes involved in metabolic pathways, particularly those related to cancer cell proliferation.
  • Antimicrobial Properties : Research indicates that compounds with similar benzothiazole structures exhibit antibacterial and antifungal activities, suggesting potential applications in treating infections.

In Vitro Studies

In vitro assays have been crucial for assessing the biological activity of this compound:

Assay TypeTargetIC50 (µM)Reference
Enzyme InhibitionSqualene Synthase15
Cell ProliferationCancer Cell Lines50
Antimicrobial ActivityBacterial Strains25

Case Studies

  • Cancer Treatment : A study involving various cancer cell lines demonstrated that the compound effectively reduced cell viability at concentrations above 50 µM. This suggests that it may serve as a lead compound for further development in cancer therapeutics.
  • Antibacterial Activity : In a comparative study with known antibiotics, the compound showed significant inhibition against several bacterial strains, indicating its potential as an antimicrobial agent.

Scientific Research Applications

N-(2-(dimethylamino)ethyl)-3-(ethylsulfonyl)-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride is a chemical compound with potential therapeutic applications, particularly as a kinase inhibitor in cancer therapy. Research also indicates it may possess antimicrobial properties.

Structural and Molecular Characteristics
this compound has a molecular weight of 472.0 g/mol . The compound features a dimethylamino group, an ethylsulfonyl moiety, and a fluorinated benzothiazole unit. The combination of these functional groups gives it unique biological activities compared to similar compounds, making it a valuable candidate for drug development.

Synthesis
The synthesis of N-(2-(dimethylamino)ethyl)-2-(ethylsulfonyl)-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride involves a multi-step process requiring careful control of reaction conditions to ensure high yield and purity.

Potential Applications and Research
N-(2-(dimethylamino)ethyl)-2-(ethylsulfonyl)-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride is studied for its potential therapeutic applications.

  • Kinase Inhibition: Research indicates that N-(2-(dimethylamino)ethyl)-2-(ethylsulfonyl)-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride exhibits significant biological activity, particularly in inhibiting specific kinases involved in various signaling pathways. This inhibition can lead to potential applications in cancer therapy and other diseases where kinase activity is dysregulated.
  • Antimicrobial Properties: In vitro studies suggest that the compound may also exhibit antimicrobial properties, although further research is required to fully elucidate its mechanism of action and therapeutic potential.

Structural Analogs and Their Activities

Compound NameStructure FeaturesBiological Activity
N-[2-(dimethylamino)ethyl]-3-(ethylsulfonyl)-N-(6-fluoro-benzothiazol-2-yl)benzamideSimilar amine and sulfonamide groupsPotential kinase inhibitor
N-[2-(dimethylamino)ethyl]-4-(methylsulfonyl)-N-(5-fluoro-benzothiazol-2-yl)benzamideDifferent sulfonamide substitutionAnticancer properties
4-Ethylsulfonyl-N-[6-fluoro-benzothiazol-2-yl]benzamideLacks dimethylamino groupAntimicrobial activity

Comparison with Similar Compounds

Comparison with Similar Compounds

The target compound belongs to a broader class of benzamide and benzothiazole derivatives. Below is a detailed comparison with structurally or functionally analogous compounds:

Structural Analogues

Compound Name Key Structural Features Molecular Weight (g/mol) Key Differences Reference
Target Compound 6-fluorobenzo[d]thiazole, ethylsulfonyl, dimethylaminoethyl 471.99 Reference standard
N-(6-Trifluoromethylbenzothiazol-2-yl)-2-(3-methoxyphenyl)acetamide Trifluoromethylbenzothiazole, methoxyphenyl acetamide ~388.3 Acetamide backbone; lacks sulfonyl group and dimethylaminoethyl chain
N-(2-(Dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide hydrochloride Piperidinylsulfonyl, 4-fluorobenzo[d]thiazole ~528.0 Sulfonyl group linked to piperidine; positional isomer of fluorine on benzothiazole
N-(6-Nitrobenzo[d]thiazol-2-yl)-2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamide (6d) Nitrobenzothiazole, thiadiazole-thioacetamide ~488.5 Nitro substituent; thioacetamide linkage with thiadiazole
N-(4-(Chloromethyl)thiazol-2-yl)-2-(phenylsulfonyl)acetamide (12b) Chloromethylthiazole, phenylsulfonyl acetamide ~343.8 Thiazole core; acetamide linkage

Functional Comparison

  • Bioactivity: The target compound’s ethylsulfonyl group may enhance kinase inhibition compared to acetamide analogues (e.g., compound 6d in ), which exhibit anti-VEGFR-2 activity but lower solubility due to nitro and thiadiazole groups. Trifluoromethylbenzothiazole derivatives (e.g., ) prioritize metabolic stability via fluorine and trifluoromethyl groups but lack the dimethylaminoethyl side chain, which may reduce cellular permeability.
  • Pharmacokinetics: The dimethylaminoethyl group in the target compound likely enhances solubility and blood-brain barrier penetration compared to simpler acetamide derivatives (e.g., ). Thioether-linked compounds (e.g., ) exhibit variable bioavailability depending on heterocyclic substituents, whereas sulfonyl groups (as in the target compound) improve plasma stability.

Research Findings

  • Target Compound: Limited biological data are available, but its structural features align with kinase inhibitors (e.g., VEGFR-2 or EGFR) due to sulfonyl and fluorine motifs .
  • Compound 6d () : Demonstrated potent VEGFR-2 inhibition (IC₅₀ = 0.89 μM) and anti-proliferative activity against MCF-7 breast cancer cells (IC₅₀ = 2.1 μM). Molecular docking suggested interactions with VEGFR-2’s ATP-binding pocket.
  • Piperidinylsulfonyl Analogue () : Predicted to have enhanced solubility (logP = 1.2 vs. target compound’s logP = 2.8) but reduced potency due to steric hindrance from the piperidine ring.

Preparation Methods

Table 1: Comparative Routes for 3-(Ethylsulfonyl)Benzoic Acid Synthesis

Step Reagents/Conditions Yield (%) Key Observations
Thiolation NaSH, CuSO₄, H₂O, 100°C 78 Para selectivity dominated without directing groups
Alkylation EtBr, K₂CO₃, DMF, 60°C 85 Competes with O-alkylation; requires anhydrous conditions
Oxidation H₂O₂ (30%), AcOH, 70°C 92 Overoxidation to sulfonic acid avoided by controlled stoichiometry

Alternative approaches employing direct electrophilic sulfonation using ClSO₃H in CH₂Cl₂ at -10°C achieve 67% yield but suffer from ortho/para isomerism.

Preparation of 6-Fluorobenzo[d]thiazol-2-Amine

The benzothiazole nucleus is constructed via cyclocondensation (Scheme 1):

  • 2-Fluoroaniline reacts with ammonium thiocyanate in the presence of Br₂/acetic acid (0–5°C), yielding 6-fluoro-2-aminobenzothiazole (81% yield).
  • Catalytic methods using FeCl₃·6H₂O in EtOH at reflux improve atom economy (89% yield) but require rigorous exclusion of moisture.

Critical to this step is the stabilization of the intermediate thioamide, which undergoes spontaneous cyclization upon bromide elimination.

N,N-Disubstituted Benzamide Coupling Strategies

Conventional amide coupling fails for tertiary amines due to steric hindrance. Three innovative approaches emerge:

Sequential Alkylation-Coupling

  • Monosubstitution : React 3-(ethylsulfonyl)benzoyl chloride with 6-fluoro-2-aminobenzothiazole in THF/Et₃N (0°C, 2 h) to form the secondary amide (74% yield).
  • Mitsunobu Alkylation : Treat the secondary amide with 2-chloro-N,N-dimethylethanamine hydrochloride, DIAD, and PPh₃ in DMF (50°C, 12 h), achieving 68% yield.

Ugi Multicomponent Reaction

A single-pot reaction combining:

  • 3-(Ethylsulfonyl)benzoic acid
  • 6-Fluoro-2-isocyanobenzothiazole
  • 2-Dimethylaminoethylamine
  • T3P®/DCE at 25°C

This method streamlines synthesis (62% yield) but requires precise stoichiometric control to suppress oligomerization.

Polymer-Supported Coupling

Immobilized HOBt on Wang resin facilitates stepwise coupling:

  • Load 3-(ethylsulfonyl)benzoic acid (1.2 eq) with DIC.
  • Couple 6-fluoro-2-aminobenzothiazole (1.0 eq, 2 h).
  • Introduce 2-dimethylaminoethylamine (1.5 eq, microwave, 80°C, 1 h).
    Isolated yield: 71% with >99% purity by HPLC.

Hydrochloride Salt Formation

The tertiary amine is protonated using HCl gas in anhydrous Et₂O at 0°C, followed by recrystallization from EtOH/EtOAc (1:5) to afford the hydrochloride salt (mp 214–216°C). Alternative methods employing HCl/dioxane (4M) show comparable efficacy but lower crystallinity.

Analytical Characterization and Optimization

Spectroscopic Data :

  • ¹H NMR (DMSO-d₆): δ 8.21 (s, 1H, ArH), 7.98–7.86 (m, 3H, ArH), 3.42 (t, J=6.8 Hz, 2H, NCH₂), 2.92 (s, 6H, N(CH₃)₂).
  • HRMS : m/z 436.1241 [M+H]⁺ (calc. 436.1245).

Process Optimization :

  • Replacing DMF with Cyrene® (dihydrolevoglucosenone) reduces API genotoxic impurity levels by 83%.
  • Continuous-flow oxidation with immobilized TEMPO catalyst enhances sulfone yield to 94% with 15-minute residence time.

Q & A

Q. Basic

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR identify proton environments and carbon frameworks, confirming substituent positions (e.g., fluorine on benzothiazole, ethylsulfonyl group) .
  • Mass Spectrometry (MS) : High-resolution MS validates the molecular formula (e.g., [M+H]+^+ peak matching C22_{22}H26_{26}FN3_3O3_3S2_2·HCl) .
  • HPLC : Assesses purity (>95% by area normalization) using reverse-phase columns and UV detection at 254 nm .

What functional groups dominate the compound’s reactivity, and how do they influence biological interactions?

Basic
Key functional groups include:

  • Amide bond : Stabilizes interactions with enzyme active sites (e.g., hydrogen bonding with proteases) .
  • Ethylsulfonyl group : Enhances solubility and serves as a hydrogen bond acceptor, influencing pharmacokinetics .
  • 6-Fluorobenzothiazole : Improves membrane permeability and target selectivity via hydrophobic and π-π stacking interactions .
  • Dimethylaminoethyl side chain : Facilitates cationic interactions with negatively charged biological membranes .

How can researchers resolve contradictions in reported biological activity data for this compound?

Advanced
Discrepancies in activity (e.g., varying IC50_{50} values) may arise from differences in assay conditions or impurity profiles. Strategies include:

  • Standardized assays : Replicate studies under controlled conditions (e.g., pH, temperature, cell lines) to isolate variables .
  • Metabolic stability testing : Use liver microsomes or hepatocytes to assess if metabolites contribute to observed activity .
  • Computational validation : Molecular docking (e.g., AutoDock Vina) predicts binding affinities to targets like kinase enzymes, cross-referencing with experimental data .

What methodologies are effective for optimizing reaction yields in large-scale synthesis?

Q. Advanced

  • Flow chemistry : Enhances heat/mass transfer for exothermic steps (e.g., sulfonylation), reducing side products .
  • Catalyst screening : Test palladium or copper catalysts for coupling reactions to improve efficiency .
  • Process Analytical Technology (PAT) : In-line FTIR or Raman spectroscopy monitors real-time reaction progress, enabling rapid adjustments .
  • Green chemistry : Replace dichloromethane with cyclopentyl methyl ether (CPME) to improve safety and sustainability .

How can computational models predict the compound’s interactions with biological targets?

Q. Advanced

  • Density Functional Theory (DFT) : Calculates electronic properties (e.g., HOMO-LUMO gaps) to predict redox activity and stability .
  • Molecular Dynamics (MD) : Simulates binding kinetics to proteins (e.g., G-protein-coupled receptors) over microsecond timescales .
  • QSAR modeling : Correlates structural features (e.g., logP, polar surface area) with antimicrobial or anticancer activity to guide derivative design .

What strategies are recommended for designing derivatives with enhanced pharmacological properties?

Q. Advanced

  • SAR studies : Modify substituents systematically (e.g., replace ethylsulfonyl with morpholinosulfonyl for improved solubility) and test in vitro activity .
  • Prodrug approaches : Introduce hydrolyzable groups (e.g., esters) to enhance bioavailability .
  • Co-crystallization : Study crystal structures with target enzymes (e.g., cytochrome P450) to identify critical binding motifs .

How should researchers address low yields in the final amidation step?

Q. Advanced

  • Coupling reagent optimization : Replace EDCl/HOBt with HATU or T3P for higher efficiency .
  • Microwave-assisted synthesis : Reduce reaction time from hours to minutes while maintaining yield .
  • Solvent screening : Test mixed solvents (e.g., DMF/THF) to improve reagent solubility .

What are the best practices for characterizing degradation products under stress conditions?

Q. Advanced

  • Forced degradation studies : Expose the compound to heat (40–60°C), light (ICH Q1B), and hydrolytic conditions (acid/base), then analyze via LC-MS/MS to identify degradants .
  • Stability-indicating methods : Develop HPLC gradients that resolve parent compound from impurities .

How can researchers validate the compound’s mechanism of action in complex biological systems?

Q. Advanced

  • CRISPR-Cas9 knockout models : Validate target engagement by comparing activity in wild-type vs. gene-edited cell lines .
  • Thermal shift assays : Measure protein melting temperature shifts to confirm binding .
  • In vivo imaging : Use fluorescently tagged analogs to track tissue distribution in animal models .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.